Psoberan
Overview
Description
Psoberan is a compound known for its pronounced photosensitizing action. It consists of a mixture of two furocoumarins: bergapten and psoralen . These compounds are derived from the leaves of Ficus carica L., which grows in Central Asia
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Psoberan involves the extraction of furocoumarins from plant sources. The leaves of Ficus carica L. are processed to isolate bergapten and psoralen . The extraction process typically involves the use of solvents such as chloroform to separate the furocoumarins from other plant materials .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. The process involves the collection of plant materials, solvent extraction, and purification of the furocoumarins. Advanced chromatographic techniques, such as thin-layer chromatography (TLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Psoberan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its photosensitizing properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
Psoberan has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a photosensitizer in photochemical reactions and spectrophotometric analyses.
Biology: The compound’s ability to interact with DNA makes it valuable in studying DNA-protein interactions and photobiology.
Industry: this compound is employed in the development of photostable materials and coatings.
Mechanism of Action
Psoberan exerts its effects through its photosensitizing action. When exposed to ultraviolet light, this compound absorbs the light energy and transfers it to nearby molecules, generating reactive oxygen species (ROS). These ROS can cause damage to cellular components, including DNA, proteins, and lipids . The molecular targets of this compound include nucleic acids and cellular membranes, leading to its applications in phototherapy and photobiology.
Comparison with Similar Compounds
Psoralen: A closely related furocoumarin with similar photosensitizing properties.
Bergapten: Another furocoumarin found in Psoberan, known for its phototoxic effects.
Methoxsalen: A synthetic derivative of psoralen used in phototherapy.
Uniqueness of this compound: this compound’s uniqueness lies in its specific combination of bergapten and psoralen, which provides a distinct profile of photosensitizing activity. This combination enhances its effectiveness in phototherapy and other applications compared to individual furocoumarins .
Properties
IUPAC Name |
furo[3,2-g]chromen-7-one;4-methoxyfuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4.C11H6O3/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9;12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h2-6H,1H3;1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMQACMBFNNMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967279 | |
Record name | 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52810-75-0 | |
Record name | Psoralen mixture with 5-methoxypsoralen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052810750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo[3,2-g][1]benzopyran-7-one--4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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